molecular formula C6H6N2O2 B030751 Nicotinamide N-oxide CAS No. 1986-81-8

Nicotinamide N-oxide

Cat. No.: B030751
CAS No.: 1986-81-8
M. Wt: 138.12 g/mol
InChI Key: USSFUVKEHXDAPM-UHFFFAOYSA-N
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Description

Nicotinamide N-oxide is a metabolite of nicotinamide, a form of vitamin B3. It is known for its role in various biological processes and has been studied for its potential therapeutic applications. This compound is produced through the oxidation of nicotinamide and is involved in several metabolic pathways .

Mechanism of Action

Target of Action

Nicotinamide N-oxide is a metabolite of nicotinamide, which is found in the body . It acts as a potent and selective antagonist of the CXCR2 receptor . The CXCR2 receptor is a key player in the immune response, particularly in the recruitment and activation of neutrophils .

Mode of Action

This compound interacts with its target, the CXCR2 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of neutrophil chemotaxis, thereby modulating the immune response .

Biochemical Pathways

This compound is involved in the metabolism of vitamin B3, also known as niacin . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in redox reactions and energy generation processes within mammalian cells .

Pharmacokinetics

In mice, this compound shows biphasic elimination with dose-dependent changes in half-life . The initial half-life increases significantly from 0.8 to 2 hours, and the terminal half-life increases from 3.4 to 5.6 hours over the dose range studied . The main plasma metabolite in the mouse is this compound, the peak concentration of which increased only from 80 to 160 nmol/ml . The N-oxide is subject to reduction to the parent nicotinamide following administration at a dose of 276 mg/kg .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a CXCR2 receptor antagonist . By inhibiting the function of this receptor, this compound can modulate the immune response, particularly the recruitment and activation of neutrophils .

Biochemical Analysis

Biochemical Properties

Nicotinamide N-oxide plays a role in biochemical reactions as it is involved in the metabolism of nicotinamide, a key component in NAD+ synthesis . NAD+ is essential for redox reactions and energy production in cells . This compound influences the activity of several enzymes critical to cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) . It also displays potent antioxidant properties and anti-inflammatory activities .

Cellular Effects

This compound has been shown to influence cell function. It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses . Furthermore, it has been shown to significantly reduce oxidative stress, inflammation, and pigmentation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of NAD+, a crucial coenzyme in energy metabolism . It also serves as a co-substrate for various enzymes including sirtuins, PARPs, CD157, CD73, CD38, and SARM1 . These activities impact energy metabolism, DNA repair, epigenetic modification, inflammation, circadian rhythm, and stress resistance .

Temporal Effects in Laboratory Settings

It is known that high-level administration of nicotinamide, the precursor of this compound, can exert negative effects through multiple routes .

Dosage Effects in Animal Models

It is known that nicotinamide, the precursor of this compound, has been applied to various diseases and conditions at doses far above those required as a vitamin .

Metabolic Pathways

This compound is involved in the metabolism of nicotinamide, a key component in NAD+ synthesis . NAD+ is essential for redox reactions and energy production in cells . The metabolic pathways of this compound are closely tied to those of nicotinamide and NAD+ .

Transport and Distribution

It is known that nicotinamide, the precursor of this compound, can be converted by CYP2E1 to this compound, which is then excreted in the urine .

Subcellular Localization

It is known that NAD+, a molecule closely related to this compound, is found in abundance in mitochondria, the cell cytoplasm, and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide N-oxide can be synthesized through the oxidation of nicotinamide using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The use of continuous flow reactors allows for efficient and controlled oxidation of nicotinamide. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to modulate specific enzymatic activities and pathways related to oxidative stress and inflammation. Its role as a biomarker for certain enzymatic activities also sets it apart from other similar compounds .

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFUVKEHXDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173614
Record name Nicotinamide N-oxide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1986-81-8
Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name NICOTINAMIDE N-OXIDE
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Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

289 - 293 °C
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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